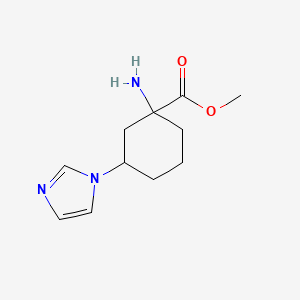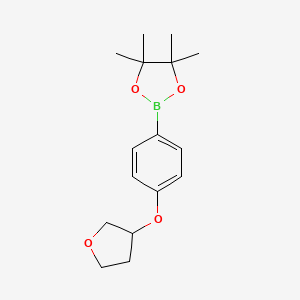
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate: is a compound that features a cyclohexane ring substituted with an amino group, an imidazole ring, and a methyl ester group. The presence of the imidazole ring, a five-membered heterocyclic moiety, is significant due to its broad range of chemical and biological properties . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an amido-nitrile precursor.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydro and tetrahydro imidazole derivatives.
Substitution: Various substituted imidazole and ester derivatives.
科学研究应用
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and antiviral properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by interacting with key proteins and nucleic acids, leading to changes in gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Methyl 1-amino-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Methyl 1-amino-3-(1h-triazol-1-yl)cyclohexane-1-carboxylate: Contains a triazole ring instead of an imidazole ring.
Methyl 1-amino-3-(1h-tetrazol-1-yl)cyclohexane-1-carboxylate: Features a tetrazole ring in place of the imidazole ring.
Uniqueness
The uniqueness of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate lies in the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring is known for its ability to participate in a wide range of chemical reactions and its presence in many biologically active molecules .
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 1-amino-3-imidazol-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-16-10(15)11(12)4-2-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI 键 |
OOSNPHLOMHKRBO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCCC(C1)N2C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)

![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)

![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)


![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)




